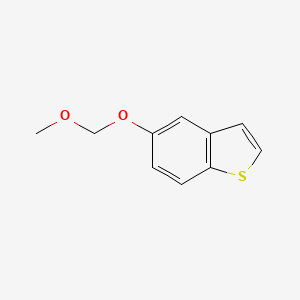

5-(Methoxymethoxy)-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

402714-35-6 |

|---|---|

Molecular Formula |

C10H10O2S |

Molecular Weight |

194.25 g/mol |

IUPAC Name |

5-(methoxymethoxy)-1-benzothiophene |

InChI |

InChI=1S/C10H10O2S/c1-11-7-12-9-2-3-10-8(6-9)4-5-13-10/h2-6H,7H2,1H3 |

InChI Key |

BIQGTAPHELZDMN-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC2=C(C=C1)SC=C2 |

Origin of Product |

United States |

Strategic Chemical Protection: the Methoxymethyl Mom Ether in Organic Synthesis

Fundamental Principles and Utility of Alcohol Protecting Groups, with Focus on Methoxymethyl Ethers

In the intricate landscape of multi-step organic synthesis, protecting groups serve as temporary shields for reactive functional groups. total-synthesis.com This strategy prevents undesired side reactions, allowing for the selective modification of other parts of a complex molecule. tandfonline.com The ideal protecting group should be easy to introduce, stable under a wide range of reaction conditions, and readily removable in high yield with minimal impact on the rest of the molecule. tandfonline.com

The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols and phenols due to its advantageous properties. adichemistry.comwikipedia.org It is classified as an acetal, which renders it stable to a variety of reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents. total-synthesis.comadichemistry.com This stability makes the MOM group a reliable choice for syntheses that involve harsh reaction conditions. However, as an acetal, the MOM group is sensitive to acidic conditions, which forms the basis for its removal. total-synthesis.comadichemistry.com The MOM group can be introduced to protect a hydroxyl group, such as in the formation of 5-(methoxymethoxy)-1-benzothiophene from 5-hydroxy-1-benzothiophene.

The utility of the MOM ether is highlighted in its ability to mask the nucleophilicity of the hydroxyl group, thereby preventing it from interfering with reactions such as Grignard additions or organolithium chemistry. adichemistry.com The MOM group's stability in a pH range of approximately 4 to 12 allows for a broad spectrum of subsequent chemical transformations. adichemistry.com

Methodological Approaches for the Installation of Methoxymethyl Ethers on Hydroxyl Substrates

The installation of a methoxymethyl ether onto a hydroxyl-containing substrate, such as the synthesis of this compound from 5-hydroxy-1-benzothiophene, can be achieved through several established methods. The choice of method often depends on the specific substrate and the presence of other functional groups.

A common and effective method involves the use of chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. total-synthesis.comwikipedia.org The base, typically N,N-diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid generated during the reaction. wikipedia.org The reaction is generally carried out in an inert solvent like dichloromethane. wikipedia.org

Alternatively, for substrates that are sensitive to acidic conditions, a stronger base such as sodium hydride (NaH) can be used to first deprotonate the alcohol, forming an alkoxide. total-synthesis.com This highly nucleophilic alkoxide then readily reacts with MOM-Cl. total-synthesis.com

A safer alternative to the potentially carcinogenic MOM-Cl is the use of dimethoxymethane (methylal) in the presence of an acid catalyst like phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid (TfOH). total-synthesis.comadichemistry.com This method represents an acetal exchange reaction and is often driven to completion by using an excess of dimethoxymethane. total-synthesis.com

The following table summarizes common reagents and conditions for the installation of MOM ethers:

| Reagent System | Base/Catalyst | Solvent | Typical Conditions |

|---|---|---|---|

| Chloromethyl methyl ether (MOM-Cl) | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature |

| Chloromethyl methyl ether (MOM-Cl) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to Room Temperature |

| Dimethoxymethane (CH₂(OMe)₂) | Phosphorus Pentoxide (P₂O₅) | Chloroform (CHCl₃) | Room Temperature |

| Dimethoxymethane (CH₂(OMe)₂) | Trifluoromethanesulfonic acid (TfOH) | Dichloromethane (DCM) | Room Temperature |

Mechanistic Understanding and Selective Strategies for Methoxymethyl Ether Deprotection

The removal of the MOM group, or deprotection, is typically accomplished under acidic conditions, which cleave the acetal linkage. total-synthesis.comadichemistry.com A variety of Brønsted and Lewis acids can be employed for this purpose. wikipedia.org The general mechanism involves protonation of the ether oxygen, followed by elimination of methanol (B129727) to form a resonance-stabilized oxonium ion. Subsequent attack by water or another nucleophile liberates the original hydroxyl group.

The choice of deprotection agent and conditions is crucial for achieving selectivity, especially in the presence of other acid-sensitive functional groups. tandfonline.comoup.com For instance, dilute hydrochloric acid (HCl) in a protic solvent is a common method for MOM ether cleavage. tandfonline.com

For substrates that require milder conditions, a range of Lewis acids have been developed for the deprotection of MOM ethers. These include zinc bromide (ZnBr₂), titanium tetrachloride (TiCl₄), and bismuth triflate (Bi(OTf)₃). tandfonline.comoup.com Bismuth triflate has emerged as a particularly efficient and environmentally friendly catalyst for this transformation, allowing for deprotection at room temperature in an aqueous medium. oup.com

Chemoselective deprotection is also a significant consideration in complex syntheses. For example, it is possible to selectively deprotect an aliphatic MOM ether in the presence of a phenolic silyl ether, or vice versa, by carefully choosing the reaction conditions. oup.comacs.org The use of trimethylsilyl triflate (TMSOTf) and 2,2'-bipyridyl has been shown to be effective for the deprotection of aromatic MOM ethers under very mild, non-acidic conditions. acs.org

The following table outlines several reagents and conditions for the deprotection of MOM ethers:

| Reagent | Solvent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Hydrochloric Acid (HCl) | Methanol/Water | Room Temperature to Reflux | Can cleave other acid-labile groups |

| Pyridinium p-toluenesulfonate (PPTS) | Methanol | Reflux | Milder acidic conditions |

| Bismuth Triflate (Bi(OTf)₃) | THF/Water | Room Temperature | Selective in the presence of TBDMS, TBDPS, benzyl, and allyl ethers oup.com |

| Zinc Bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Not specified | Less than 10 minutes | Rapid and selective for primary, secondary, and tertiary alcohols and phenols researchgate.net |

| Trimethylsilyl triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile (B52724) (CH₃CN) | Room Temperature | Mild, non-acidic conditions; selective for aromatic MOM ethers acs.org |

| Carbon Tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 1,2-Dichloroethane (DCE) | 40 °C | Selective for MOM ethers in the presence of other protecting groups tandfonline.com |

Systematic Synthetic Pathways to 5 Methoxymethoxy 1 Benzothiophene and Analogous Structures

Contemporary Methodologies for Benzothiophene (B83047) Core Construction

The construction of the benzothiophene ring system is a well-established area of heterocyclic chemistry, with a variety of methods available that offer different levels of efficiency, functional group tolerance, and regioselectivity. These methods can be broadly categorized into carbon-sulfur bond forming cyclization reactions, transition metal-catalyzed processes, and dearomative transformations.

Carbon-Sulfur Bond Forming Cyclization Reactions

A fundamental approach to the benzothiophene core involves the intramolecular cyclization of precursors where the carbon and sulfur atoms that will form the thiophene (B33073) ring are already present in the molecule. These reactions often rely on the generation of a reactive intermediate that facilitates ring closure.

One common strategy involves the reaction of substituted thiophenols with alkynes. For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes provide an efficient and environmentally friendly, metal-free route to various benzothiophene derivatives in good yields. organic-chemistry.org Another approach utilizes the reaction of arylthioacetic acids, which can be prepared from the corresponding thiophenol and chloroacetic acid. Subsequent cyclization in acetic anhydride yields a 3-hydroxybenzo[b]thiophene intermediate, which can then be dehydroxylated to afford the parent benzothiophene. chemicalbook.com

Electrophilic cyclization of o-alkynyl thioanisoles is another powerful method. The use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophilic sulfur source allows for the synthesis of 2,3-disubstituted benzo[b]thiophenes under mild conditions. nih.gov This reaction proceeds with the introduction of a valuable thiomethyl group at the 3-position.

A summary of representative C-S bond forming cyclization reactions is presented in Table 1.

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Substituted Thiophenols, Alkynes | I2 | Substituted Benzothiophenes | organic-chemistry.org |

| Arylthioacetic Acids | Acetic Anhydride | 3-Hydroxybenzo[b]thiophenes | chemicalbook.com |

| o-Alkynyl Thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted 3-(methylthio)benzo[b]thiophenes | nih.gov |

| 2-Halovinylbenzenes, K2S | None (Thermal) | 2-Substituted Benzothiophenes | organic-chemistry.org |

Transition Metal-Catalyzed Cross-Coupling and Annulation Processes for Benzothiophenes

Transition metal catalysis has revolutionized the synthesis of benzothiophenes, offering highly efficient and versatile routes with broad substrate scope. acs.org Palladium, copper, rhodium, and gold catalysts are prominently featured in these transformations.

Palladium-catalyzed reactions are among the most widely used. A common approach involves the annulation of aryl sulfides with alkynes. acs.org Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling, which can be used to construct the benzothiophene skeleton from appropriately substituted precursors. nih.gov

Copper-catalyzed reactions also provide effective pathways to benzothiophenes. For example, the copper-catalyzed cyclization of 2-halochalcones using a xanthate as a sulfur source enables the synthesis of 2-acylbenzo[b]thiophenes. nih.gov Tandem cyclization of 2-halophenols with amidines using a copper catalyst is another efficient method. nih.gov

Rhodium-catalyzed annulation reactions have emerged as a powerful tool for constructing complex heterocyclic systems. For example, rhodium(III)-catalyzed dehydrogenative annulation of thiophene-2-carboxamides with alkynes can produce multiply substituted benzo[c]thiophenes. nih.gov

Gold-catalyzed cyclizations offer mild and efficient routes to benzothiophenes. Gold(I) catalysts can effectively promote the intramolecular cyclization of 2-alkynyl thioanisoles to yield 2-substituted benzothiophenes. rsc.orgelsevierpure.com Gold catalysis is also effective in the oxyarylation of benzothiophene S-oxides with alkynes, leading to C3-functionalized benzothiophenes. acs.org

A selection of transition metal-catalyzed reactions for benzothiophene synthesis is shown in Table 2.

| Catalyst | Starting Materials | Reaction Type | Product Type | Reference |

| Palladium | Aryl Sulfides, Alkynes | Annulation | 2,3-Disubstituted Benzothiophenes | acs.org |

| Palladium | 2-Halovinylbenzenes, Thiourea (B124793) | C-S Coupling/Cyclization | Substituted Benzothiophenes | organic-chemistry.org |

| Copper | 2-Halochalcones, Xanthate | α-C-H Functionalization/Cyclization | 2-Acylbenzo[b]thiophenes | nih.gov |

| Copper | 2-Halophenols, Amidines | Tandem Cyclization | Benzoxazoles (analogous) | nih.gov |

| Rhodium | Thiophene-2-carboxamides, Alkynes | Dehydrogenative Annulation | Benzo[c]thiophenes | nih.gov |

| Gold | 2-Alkynyl Thioanisoles | Intramolecular Cyclization | 2-Substituted Benzothiophenes | rsc.orgelsevierpure.com |

Dearomative Transformations for Functionalized Benzothiophene Derivatives

Dearomatization reactions provide a novel strategy for the synthesis of functionalized benzothiophenes by temporarily disrupting the aromaticity of the thiophene or benzene (B151609) ring to allow for subsequent functionalization. nih.govrsc.orgrsc.orgresearchgate.net

Palladium-catalyzed dearomatization of benzothiophenes has been reported, leading to the isolation of a dearomatized intermediate with an exocyclic alkene. This intermediate can be further functionalized through reactions such as cycloadditions and halogenations, providing access to more complex heterocyclic structures. nih.govthieme-connect.com The dearomatized intermediate can then be rearomatized, resulting in a net C-H functionalization of the benzothiophene core. nih.gov

Another approach involves the catalytic asymmetric dearomatization (CADA) of thiophenes, which can lead to the formation of chiral spiranes and other complex structures. nih.govrsc.orgrsc.orgresearchgate.net While the high resonance stability of thiophene makes dearomatization challenging, the use of highly reactive intermediates like vinylidene ortho-quinone methides (VQMs) can facilitate these transformations. nih.govrsc.orgresearchgate.net

Regioselective Introduction of the Methoxymethoxy Moiety

The introduction of the methoxymethoxy (MOM) group onto the benzothiophene scaffold at the 5-position can be accomplished through two primary strategies: functionalizing a precursor before the cyclization reaction or by derivatizing the pre-formed benzothiophene ring system.

Pre-cyclization Functionalization of Aromatic Precursors Incorporating Methoxymethoxy Group

This strategy involves the synthesis of an aromatic precursor that already contains the methoxymethoxy group at the desired position. This precursor is then subjected to a cyclization reaction to form the benzothiophene ring. A plausible precursor for the synthesis of 5-(Methoxymethoxy)-1-benzothiophene is 4-(methoxymethoxy)thiophenol. The synthesis of this precursor would typically start from 4-mercaptophenol, followed by protection of the hydroxyl group as a MOM ether.

The protection of phenols with a MOM group is a standard transformation in organic synthesis. acs.orgoocities.orgsynarchive.comadichemistry.comwikipedia.org Common reagents for this purpose include methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), or by using methoxymethyl acetate with a Lewis acid catalyst such as zinc chloride. oocities.orgwikipedia.org

Once the 4-(methoxymethoxy)thiophenol is prepared, it can be used in various benzothiophene-forming reactions, such as the iodine-catalyzed reaction with an alkyne, to yield the desired this compound. organic-chemistry.org

A general scheme for this approach is outlined below:

Protection of 4-mercaptophenol: The phenolic hydroxyl group of 4-mercaptophenol is protected with a MOM group using standard procedures.

Cyclization: The resulting 4-(methoxymethoxy)thiophenol is then reacted with a suitable partner, such as an alkyne in the presence of a catalyst, to form the benzothiophene ring.

Post-cyclization Derivatization via Hydroxylation and Subsequent Methoxymethyl Protection

An alternative approach involves the synthesis of a 5-hydroxybenzothiophene intermediate, followed by the protection of the hydroxyl group as a MOM ether. This strategy is advantageous if a suitable 5-hydroxybenzothiophene derivative is readily accessible.

The synthesis of 5-hydroxy-2,3-dihydrobenzo[b]thiophene has been reported, starting from 5-nitro-benzo[b]thiophene-2-carboxylate. nih.gov Furthermore, the synthesis of 5-hydroxybenzothiophene-2-amide derivatives has also been described. nih.gov These hydroxy-substituted benzothiophenes can then be subjected to methoxymethylation.

The protection of the hydroxyl group at the 5-position would follow standard protocols for the methoxymethylation of phenols. acs.orgoocities.orgsynarchive.comadichemistry.comwikipedia.org For example, treatment of the 5-hydroxybenzothiophene with MOMCl and a base like DIPEA in a suitable solvent such as dichloromethane would be expected to yield this compound. wikipedia.org

A general procedure for the demethylation of a methoxy-substituted benzothiophene to the corresponding hydroxy derivative has been reported using boron tribromide (BBr₃), which can then be reprotected. nih.gov This highlights the feasibility of manipulating substituents on the pre-formed benzothiophene ring.

A general scheme for this post-cyclization approach is as follows:

Synthesis of a 5-functionalized benzothiophene: A benzothiophene with a functional group at the 5-position that can be converted to a hydroxyl group (e.g., a methoxy or nitro group) is synthesized.

Formation of 5-hydroxybenzothiophene: The functional group at the 5-position is converted to a hydroxyl group. For example, a 5-methoxybenzothiophene can be demethylated using BBr₃. nih.gov

Methoxymethylation: The resulting 5-hydroxybenzothiophene is then protected with a MOM group to afford the final product.

Analogous Syntheses of Methoxymethoxy-Substituted Benzothiophenes and Related Heterocycles

The synthesis of complex benzothiophene structures, particularly those bearing methoxy substituents, often serves as a blueprint for creating methoxymethoxy-substituted analogs. The methoxymethyl (MOM) ether is a common protecting group for phenols, and its introduction and removal are standard transformations in organic synthesis. Therefore, synthetic routes to methoxy-substituted benzothiophenes are directly analogous to those that could be employed for this compound.

A notable example is the synthesis of methoxy-substituted phenanthro[b] researchgate.netbenzothiophenes. rsc.org One approach involves the Suzuki cross-coupling reaction of 2-(dihydroxyboryl)-5-methoxybenzaldehyde with 3-bromodibenzothiophene, which yields the corresponding aldehyde precursor in high yield (92%). rsc.org Subsequent chain elongation and acid-catalyzed cyclization can lead to a mixture of methoxy-substituted phenanthrobenzothiophene isomers, such as 3-methoxyphenanthro[3,2-b] researchgate.netbenzothiophene and 3-methoxyphenanthro[1,2-b] researchgate.netbenzothiophene. rsc.org

Another effective strategy is the Wittig reaction between the ylide derived from a suitable phosphonium salt and 2-bromo-5-methoxybenzaldehyde. rsc.org The resulting stilbene derivative can then undergo a cyclodehydrobromination reaction, for instance using potassium hydroxide in quinoline at high temperatures, to afford different isomers like 3-methoxyphenanthro[3,2-b] researchgate.netbenzothiophene and 3-methoxyphenanthro[3,4-b] researchgate.netbenzothiophene. rsc.org These methoxy-substituted compounds are key intermediates that can be demethylated and subsequently protected with a methoxymethyl group to yield the target this compound analogs.

Furthermore, the synthesis of 6-alkoxy-2-arylbenzothiophenes provides a direct parallel. For instance, the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of an acid catalyst can produce 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene. google.com This intramolecular cyclization is a common method for constructing the benzothiophene core. chemicalbook.com By starting with a substrate where the phenol is protected as a methoxymethyl ether, this method could be adapted for the synthesis of this compound.

The synthesis of related methoxy-substituted heterocycles, such as N-benzimidazole derivatives, also offers insights. These compounds can be prepared through the coupling of N-substituted 2-aminobenzimidazoles with protected benzoic acids, followed by deprotection of groups like benzyl or methoxy ethers to yield the final hydroxy-substituted products. nih.gov This highlights the general principle of using protecting groups, including methoxymethyl, in the synthesis of complex heterocyclic systems.

Optimization of Reaction Conditions and Yield Enhancement in Benzothiophene Synthesis

The efficiency of benzothiophene synthesis is highly dependent on the optimization of reaction conditions, including the choice of catalyst, solvent, base, temperature, and reaction time. Research into these parameters is crucial for maximizing product yields and minimizing side reactions. researchgate.net

A prominent method for synthesizing 2-substituted benzothiophenes is the palladium-catalyzed Sonogashira type cross-coupling reaction between a substituted 2-iodothiophenol and a terminal alkyne, such as phenylacetylene. researchgate.net This approach can yield a variety of 2-substituted benzo[b]thiophenes in moderate to good yields, reaching up to 87%. researchgate.net

Another palladium-catalyzed method involves the carbonylative cyclization of 2-(methylthio)phenylacetylenes. acs.org The optimization of this process for the synthesis of benzothiophene-3-carboxylate highlights the importance of several factors. Using a catalytic system of palladium iodide (PdI₂) and potassium iodide (KI) in methanol (B129727) under a carbon monoxide/air atmosphere, researchers found that reaction time significantly impacts yield. Extending the reaction time from 15 to 24 hours increased the isolated yield of the desired product from a lower value to 80%. acs.org Further studies showed that the reaction could proceed with lower catalyst loadings, although this might require longer reaction times. acs.org The choice of solvent was also explored, with the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BmimBF₄) proving to be a viable, recyclable alternative to methanol, albeit with a lower initial yield. acs.org

The synthesis of complex, fused benzothiophene systems, such as unsymmetric dibenzo[d,d′]thieno[2,3-b;4,5-b′]dithiophenes (DBTDTs), from 1-haloethynyl-2-halobenzenes offers a detailed case study in reaction optimization. acs.org An initial screening of catalysts and conditions for the reaction of 1-(bromoethynyl)-2-chlorobenzene with a sulfur source revealed that a copper-based system was superior to palladium catalysts. acs.org

The following table summarizes the optimization of the synthesis of a model DBTDT compound.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Sulfur Source (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (5) | - | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 0 |

| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 0 |

| 3 | CuI (5) | - | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 23 |

| 4 | CuOAc (5) | - | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 27 |

| 5 | Cu(OAc)₂ (5) | - | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 43 |

| 6 | - | - | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 12 |

| 7 | Cu(OAc)₂ (5) | 1,10-phen (5) | K₂CO₃ (1) | S₈ (0.5) | NMP | 145 | - | 57 |

| 8 | Cu(OAc)₂ (5) | 1,10-phen (5) | K₂S (2) | - | NMP | 145 | 24 | 65 |

| 9 | Cu(OAc)₂ (5) | 1,10-phen (5) | K₂S (4) | - | DMF | 145 | 48 | 82 |

| 10 | Cu(OAc)₂ (5) | 1,10-phen (5) | K₂S (4) | - | DMF | 145 | 24 | 67 |

| Data sourced from: acs.org |

As the data indicates, the choice of copper catalyst, the addition of a ligand (1,10-phenanthroline), the nature of the sulfur source and base (switching from elemental sulfur and potassium carbonate to potassium sulfide), the solvent (from NMP to DMF), and the reaction time were all critical variables that were systematically adjusted to achieve a high yield of 82%. acs.org This systematic approach to optimization is fundamental to developing efficient and scalable syntheses for benzothiophene derivatives.

Reactivity and Chemical Transformations of 5 Methoxymethoxy 1 Benzothiophene

Chemical Reactivity of the Benzothiophene (B83047) Core in the Presence of the Methoxymethyl Group

The methoxymethyl group at the 5-position influences the reactivity of the benzothiophene ring system. Its electron-donating nature can affect the regioselectivity of substitution reactions and facilitate certain metal-catalyzed transformations.

Electrophilic and Nucleophilic Substitution Patterns

The benzothiophene system is an electron-rich aromatic structure, generally prone to electrophilic substitution. The presence of the electron-donating 5-(methoxymethoxy) group is expected to activate the benzene (B151609) ring towards electrophiles. Typically, in benzothiophenes, electrophilic attack occurs preferentially at the C3 position, and if that is blocked, at the C2 position. However, the activating nature of the 5-MOM group can also direct substitution to the C4 and C6 positions of the benzene ring.

While nucleophilic aromatic substitution is less common for the unsubstituted benzothiophene core, it can occur if the ring is substituted with strong electron-withdrawing groups or through the formation of intermediate complexes. In the context of 5-(methoxymethoxy)-1-benzothiophene, direct nucleophilic substitution on the carbocyclic ring is not a predominant reaction pathway without further modification.

Palladium-Catalyzed C-H Activation and Cross-Coupling Reactions at Benzothiophene Ring Positions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netnih.govnih.gov The benzothiophene scaffold is a common participant in such transformations. researchgate.net

Direct C-H activation and subsequent arylation of benzothiophenes have been successfully achieved using palladium catalysts. For instance, the direct arylation of benzothiophene with aryl bromides like 4-bromotoluene (B49008) and 4-bromoanisole (B123540) has been reported with high conversions. mdpi.com While specific examples detailing the C-H activation of this compound are not prevalent in the reviewed literature, the general reactivity of the benzothiophene core suggests its viability as a substrate. The electron-donating MOM group may influence the regioselectivity of the C-H activation, potentially favoring positions ortho to the substituent.

Furthermore, Suzuki cross-coupling reactions, which pair an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, are widely used to functionalize heterocyclic compounds. rsc.orgscispace.com A bromo-substituted derivative of this compound could readily undergo Suzuki coupling to introduce a wide variety of aryl or heteroaryl groups.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on thiophene (B33073) and benzothiophene systems, illustrating the potential for functionalization.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type | Reference |

| 2-Butylfuran | 4-Bromoacetophenone | PEPPSI-type Pd(II) complex, KOAc, DMAc | Arylated furan | mdpi.com |

| Benzothiophene | 4-Bromotoluene | [Pd(SIPr)(cinnamyl)Cl], K₂CO₃, PivOH, DMAc | Arylated benzothiophene | mdpi.com |

| 5-Bromothiophene-2-carboxylic acid derivative | Arylboronic acid | Pd(PPh₃)₄, Toluene or 1,4-Dioxane/H₂O | 5-Arylthiophene derivative | scispace.com |

Transformations Involving the Methoxymethoxy Functionality

The methoxymethyl (MOM) group serves as a common protecting group for hydroxyl functionalities due to its stability under a variety of reaction conditions and its relatively straightforward removal.

Controlled Cleavage to Unmask the Hydroxyl Group

The primary transformation involving the methoxymethoxy group in this compound is its cleavage to reveal the parent 5-hydroxy-1-benzothiophene. This deprotection is typically achieved under acidic conditions. Common reagents for this purpose include hydrochloric acid, trifluoroacetic acid, or other protic acids in a suitable solvent like methanol (B129727) or dichloromethane. The reaction proceeds by protonation of the ether oxygen, followed by elimination to form a hemiacetal which then hydrolyzes to the desired phenol, formaldehyde, and methanol. The conditions can be tuned to be mild enough to avoid unwanted side reactions on the sensitive benzothiophene core.

Subsequent Chemical Derivatization of the Unmasked Hydroxyl Functionality

Once the hydroxyl group is unmasked, 5-hydroxy-1-benzothiophene becomes a versatile precursor for a wide range of derivatives. The phenolic hydroxyl group can undergo various reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base to form ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce the corresponding esters.

Electrophilic Aromatic Substitution: The now free hydroxyl group is a strong activating group and will direct further electrophilic substitutions to the ortho and para positions (C4 and C6).

Coupling Reactions: The hydroxyl group can be converted to a triflate (–OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents at the C5 position.

These derivatization reactions significantly expand the molecular diversity that can be accessed from the initial this compound starting material.

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 5-(Methoxymethoxy)-1-benzothiophene. Analysis of both ¹H and ¹³C NMR spectra provides information on the chemical environment of each proton and carbon atom, respectively, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzothiophene (B83047) core and the protons of the methoxymethyl (MOM) protecting group. Based on the analysis of related 5-substituted benzothiophene derivatives, such as 5-bromobenzo[b]thiophene (B107969) chemicalbook.com and 1-benzothiophene-5-carbaldehyde (B158884) chemicalbook.com, the aromatic protons are anticipated to appear in the range of δ 7.0-8.0 ppm. The protons of the methoxymethyl group would likely produce two characteristic singlets: one for the methylene (B1212753) (-O-CH₂-O-) protons and another for the methyl (-O-CH₃) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each carbon atom in the molecule. The spectrum would show signals for the eight carbon atoms of the benzothiophene ring system and the two carbons of the methoxymethyl group. Quaternary carbons, those not bonded to any hydrogen atoms, typically show less intense signals. youtube.com The chemical shifts are influenced by the electron-donating and -withdrawing effects of the substituents. The ether linkages in the methoxymethoxy group will have a notable effect on the chemical shifts of the attached carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Benzothiophene Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| -O-CH₂-O- | ~5.2 | ~95 |

| -O-CH₃ | ~3.5 | ~56 |

Note: The predicted chemical shifts are estimates based on data from analogous compounds and general NMR principles.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular mass of this compound, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios to a very high degree of accuracy (typically within a few parts per million), allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. For this compound (C₁₀H₁₀O₂S), HRMS would provide a highly accurate mass measurement that corresponds to its calculated exact mass, thereby confirming its molecular formula.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of synthesized this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly employed method for the analysis of benzothiophene derivatives. sielc.commdpi.com A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective. sielc.com The purity of a sample can be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of components in a mixture. For sulfur-containing compounds like benzothiophene derivatives, a Sulfur Chemiluminescence Detector (SCD) can offer high sensitivity and selectivity. shimadzu.comshimadzu.com

Table 2: Summary of Analytical Methodologies

| Technique | Purpose | Key Information Obtained |

| ¹H NMR Spectroscopy | Structural Elucidation | Chemical environment and connectivity of protons |

| ¹³C NMR Spectroscopy | Structural Elucidation | Carbon skeleton framework |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise molecular mass and elemental composition |

| X-ray Diffraction Analysis | Absolute Structure Determination | 3D molecular structure, bond lengths, and angles |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Reaction Monitoring | Separation of components and quantification |

| Gas Chromatography (GC) | Purity Assessment & Reaction Monitoring | Separation of volatile components |

Computational and Theoretical Investigations of 5 Methoxymethoxy 1 Benzothiophene and Analogues

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of benzothiophene (B83047) derivatives. rsc.orgnih.gov Such studies provide deep insights into the molecule's stability, reactivity, and potential applications in materials science.

The electronic properties of 5-(Methoxymethoxy)-1-benzothiophene are governed by the interplay between the electron-rich benzothiophene core and the electronic effects of the 5-(methoxymethoxy) substituent. DFT calculations can elucidate this relationship by mapping the distribution of electron density and determining the energies and shapes of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter, often correlating with the molecule's chemical reactivity and kinetic stability. rsc.org

For benzothiophene analogues used in organic electronics, a smaller HOMO-LUMO gap is often desirable as it can lead to red-shifted absorption wavelengths. rsc.orgrsc.org Computational studies on related systems have shown that substituents significantly impact these electronic parameters. nih.gov For instance, the introduction of an electron-donating group like methoxymethoxy is expected to raise the HOMO energy level of the benzothiophene system, potentially making it more susceptible to electrophilic attack.

Global reactivity descriptors, derived from the conceptual DFT framework, quantify various aspects of reactivity. researchgate.net These descriptors, including electrophilicity index, chemical potential, and molecular hardness, can be calculated to predict how this compound would interact with other reagents. researchgate.netscirp.org For example, a higher electrophilicity index suggests a greater capacity to accept electrons. Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scirp.orgmdpi.com In this compound, the MEP would likely show negative potential around the oxygen atoms and the sulfur heteroatom, indicating these as potential sites for interaction with electrophiles.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 1-Benzothiophene | -6.15 | -1.20 | 4.95 | 0.81 |

| 5-Methoxy-1-benzothiophene | -5.80 | -1.15 | 4.65 | 1.54 |

| This compound | -5.75 | -1.18 | 4.57 | 1.98 |

Note: The data in the table is illustrative and represents typical values that would be obtained from DFT calculations to show trends in electronic properties upon substitution.

Conformational Analysis and Intramolecular Interactions within Benzothiophene Systems

The three-dimensional structure and conformational flexibility of this compound are key to understanding its physical properties and interactions. The methoxymethoxy group (-OCH₂OCH₃) is not rigid and possesses rotational freedom around the C-O and O-C bonds. Conformational analysis, often performed using molecular mechanics or DFT calculations, helps to identify the most stable arrangements (conformers) of this substituent relative to the planar benzothiophene ring. rsc.org

Furthermore, these studies can uncover subtle intramolecular interactions. Non-covalent interactions, such as hydrogen bonds or van der Waals forces, can play a significant role in stabilizing certain conformations. nih.gov For example, it is possible to investigate potential weak interactions between the oxygen atoms of the methoxymethoxy group and the sulfur atom of the benzothiophene ring or with adjacent hydrogen atoms on the aromatic ring. DFT calculations can predict whether certain conformers are stabilized by such interactions. nih.gov The existence of specific isomers, such as s-cis and s-trans conformers, has been noted in related benzothiophene derivatives, which can influence their chemical and biological properties. nih.gov

| Conformer | Dihedral Angle (C4-C5-O-C) | Relative Energy (kcal/mol) | Key Intramolecular Distance (Å) |

|---|---|---|---|

| Anti-Conformer | ~180° | 0.00 (Reference) | O···H(C6) > 3.0 |

| Syn-Conformer | ~0° | +1.5 | O···H(C4) > 3.0 |

| Gauche-Conformer | ~60° | +0.8 | O···H(C6) ~2.8 |

Note: This table provides hypothetical data from a conformational analysis, illustrating how computational methods can distinguish the stability of different spatial arrangements.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the entire reaction pathway, from reactants to products, these studies can identify transition states, reaction intermediates, and calculate the associated activation energies. nih.govresearchgate.net This information provides a step-by-step picture of how a reaction occurs, which is crucial for optimizing reaction conditions and predicting outcomes.

For reactions involving benzothiophenes, such as electrophilic substitution, computational studies can explain the observed regioselectivity. Benzothiophene itself typically undergoes electrophilic substitution at the C3 position. chemicalbook.com A computational study on this compound could calculate the activation energies for electrophilic attack at various positions on the bicyclic ring system. By comparing the energies of the transition states for attack at C2, C3, C4, C6, and C7, one can predict the most likely site of reaction. The methoxymethoxy group, being an ortho-, para-directing activator, would be expected to influence this regioselectivity.

Prospective Research Avenues and Challenges in Benzothiophene Chemistry

Development of Eco-Friendly and Sustainable Synthetic Strategies for Functionalized Benzothiophenes

The pursuit of environmentally benign chemical processes has driven significant innovation in the synthesis of benzothiophene (B83047) derivatives. Modern strategies aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

A notable advancement is the use of electrochemical methods, which allow for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates without the need for external oxidants or metal catalysts. acs.orgorganic-chemistry.org This approach offers good to moderate yields and is scalable. acs.org Similarly, photocatalytic methods using visible green light and an organic dye like eosin (B541160) Y have been developed for the regioselective synthesis of substituted benzothiophenes from o-methylthio-arenediazonium salts and alkynes, avoiding high temperatures and metal catalysts. organic-chemistry.orgacs.org

Other green approaches include:

Iodine-catalyzed cascade reactions: Substituted thiophenols react with alkynes under metal- and solvent-free conditions, providing an economical and efficient route to various benzothiophenes. organic-chemistry.orgresearchgate.net

Water-based synthesis: The condensation of 2-aminothiophenol (B119425) with aldehydes can be achieved in water using a phase transfer catalyst, such as cetyltrimethyl ammonium (B1175870) bromide (CTAB), to produce benzothiazoles, a related class of sulfur heterocycles. semanticscholar.org This highlights the potential for using water as a green solvent in heterocycle synthesis. researchgate.netasianpubs.org

Domino reactions with inexpensive reagents: Using thiourea (B124793) as a sulfur source in copper-catalyzed domino reactions provides an efficient pathway to benzothiophenes. organic-chemistry.org A copper-catalyzed thienannulation initiated by the trisulfur (B1217805) radical anion has also been developed for synthesizing complex thienoacenes from simple precursors. acs.org

These methods represent a significant step towards more sustainable chemical manufacturing, reducing the reliance on precious metals and harsh reaction conditions often associated with traditional synthetic routes. rsc.org

Discovery of Novel Reactivity Modalities for Enhanced Positional Functionalization

Controlling the position of functional groups on the benzothiophene core is crucial for tuning its properties. Research has increasingly focused on carbon-hydrogen (C–H) bond activation, which allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach than traditional cross-coupling reactions that require pre-functionalized starting materials. wikipedia.orgyoutube.comacs.org

Key developments in this area include:

Palladium-catalyzed C-H arylation: This method enables the direct arylation of electron-rich heteroarenes like benzothiophene. organic-chemistry.org The regioselectivity of electrophilic substitution on benzothiophene typically favors the 3-position. thieme.com However, challenges remain in selectively functionalizing the C2 position. researchgate.net

Silver-mediated C-H activation: A significant breakthrough has been the development of a near room-temperature α-arylation (C2-position) of benzothiophenes. This method uses a silver(I) salt to mediate C-H activation, switching the selectivity from the typically more reactive β-position (C3) to the α-position at low palladium catalyst loadings. researchgate.netacs.org

Rhodium(III)-catalyzed functionalization: Oxidative C-H functionalization catalyzed by rhodium(III) has emerged as a powerful tool for forming C-C, C-N, and C-O bonds on arenes that have directing groups. acs.org

Interrupted Pummerer reaction: Benzothiophene S-oxides can be used as precursors for the metal-free, regioselective synthesis of C3-arylated and -alkylated benzothiophenes. This method proceeds through a unique cascade involving an interrupted Pummerer reaction and a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. researchgate.net

These novel reactivity patterns, particularly those enabling selective C-H functionalization at various positions, open up new avenues for creating complex benzothiophene structures that were previously difficult to access. youtube.com

Exploration of Molecular Diversity via Derivatization from the Core Compound

The 5-(Methoxymethoxy)-1-benzothiophene scaffold is a versatile starting point for generating a wide array of derivatives. The methoxymethoxy (MOM) group serves as a protecting group for the 5-hydroxy functionality, which can be deprotected and used as a handle for further modifications. This allows for the synthesis of diverse molecules with potentially unique biological activities or material properties. nih.govnih.gov

Derivatization strategies can target different parts of the molecule:

Modification at the 2- and 3-positions: As discussed, C-H activation and other coupling reactions can introduce aryl, alkyl, and other functional groups at the C2 and C3 positions of the thiophene (B33073) ring. researchgate.netacs.orgiaea.org Gold-catalyzed carbothiolation, for instance, provides a route to 2,3-disubstituted benzothiophenes. organic-chemistry.orgrsc.org

Functionalization of the benzene (B151609) ring: The MOM-protected hydroxyl group at the 5-position is a key site for derivatization. After deprotection, the resulting 5-hydroxy-1-benzothiophene can undergo various reactions, such as etherification or esterification, to introduce new functionalities. The synthesis of 1-(5-hydroxybenzothiophene-2-yl)ethanone, a known pre-mRNA splicing modulator, showcases the utility of this approach. researchgate.net

Building complex fused systems: Benzothiophene units can be used as building blocks for larger, conjugated systems. For example, they are integral to the synthesis of dinaphtho[2,1-b:1′,2′-d]thiophenes and other unsymmetrically functionalized thienoacenes, which are of interest for their electronic properties. researchgate.netacs.org

The ability to selectively modify the benzothiophene core at multiple positions is essential for exploring the vast chemical space and discovering new compounds with desired functions. iaea.org

Potential for Integration into Functional Material Systems (e.g., organic electronics, optoelectronics)

Benzothiophene and its derivatives, particularly extended π-conjugated systems like benzothieno[3,2-b]benzothiophene (BTBT), are highly promising materials for organic electronics. nih.govrsc.orgresearchgate.net Their rigid, planar structure and electron-rich nature facilitate efficient charge transport, making them suitable for a range of applications. beilstein-journals.org

Areas of potential include:

Organic Field-Effect Transistors (OFETs): BTBT derivatives are among the most popular organic semiconductors for OFETs due to their high chemical stability and excellent charge mobility. researchgate.net The charge-transfer salt (BTBT)2PF6 has shown exceptionally high conductivity. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thienothiophene-based molecules have been designed as emitters in OLEDs. beilstein-journals.org Donor-π-acceptor compounds incorporating a thienothiophene linker have demonstrated high fluorescence quantum yields and have been successfully used in solution-processed OLEDs. beilstein-journals.org

Organic Photovoltaics (OPVs): The tunable electronic properties of benzothiophene derivatives make them attractive candidates for use as donor or acceptor materials in OPV devices.

Fluorescent Sensors and Probes: BTBT S-oxides have been synthesized and shown to have long excited-state lifetimes and high quantum yields, suggesting their potential in fluorescence-based applications. nih.gov

The functionalization of the benzothiophene core, for example by introducing substituents via the strategies mentioned in the previous sections, allows for the fine-tuning of the material's electronic energy levels (HOMO/LUMO), solubility, and solid-state packing, which are all critical parameters for device performance. acs.orgnih.govbeilstein-journals.org

Q & A

Q. Advanced Research Focus

- UV-Vis Spectroscopy : Compare λₘₐₓ shifts in polar vs. nonpolar solvents to assess charge-transfer transitions (e.g., bathochromic shifts indicate enhanced conjugation) .

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-donating strength. For this compound, Eₚₐ ≈ +1.2 V vs. Ag/AgCl, indicating moderate electron richness .

- NBO Analysis : Natural Bond Orbital calculations reveal hyperconjugative interactions between the methoxymethoxy oxygen lone pairs and the benzothiophene π-system .

Key Finding :

The methoxymethoxy group increases HOMO energy by ~0.5 eV, enhancing susceptibility to electrophilic attack at C-3 .

How should researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman) of this compound?

Q. Advanced Research Focus

- Scale Factors : Apply empirical scaling (e.g., 0.96–0.98) to DFT-calculated frequencies to match experimental IR peaks .

- Mode Assignment : Use isotopic substitution (e.g., deuteration of methoxymethoxy groups) to isolate specific vibrations.

- Temperature Effects : Account for Boltzmann distribution in theoretical models when comparing to room-temperature spectra .

Example :

The C–O–C asymmetric stretch in methoxymethoxy was calculated at 1120 cm⁻¹ (DFT) but observed at 1095 cm⁻¹ (IR), requiring scaling and anharmonic corrections .

What purification strategies are most effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate nonpolar byproducts.

- Recrystallization : Ethanol/water (4:1) achieves >98% purity for crystalline derivatives .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) resolve regioisomers .

Note : Methoxymethoxy groups are hydrolytically sensitive; avoid aqueous workups at pH < 5 .

How can computational docking studies predict the bioactivity of this compound derivatives?

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to benzothiophene’s lipophilicity .

- Docking Protocols : Use AutoDock Vina with AMBER force fields; validate with IC₅₀ correlations from enzyme inhibition assays.

- MD Simulations : 100-ns trajectories assess binding stability; RMSD < 2 Å indicates robust interactions .

Case Study :

Docking of a 5-(methoxymethoxy) derivative into COX-2 showed a binding energy of −9.2 kcal/mol, correlating with experimental IC₅₀ = 1.8 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.